(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester

Catalog No.
S14551496
CAS No.
M.F
C11H13ClFNO2
M. Wt
245.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl...

Product Name

(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester

IUPAC Name

tert-butyl N-(3-chloro-5-fluorophenyl)carbamate

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)

InChI Key

CCTXSNQWBVUAEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)F

(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester is an organic compound characterized by its unique structural features, which include a chloro and a fluorine substituent on a phenyl ring, along with a carbamic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound for drug development due to its bioactive properties.

, including:

  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to yield (3-Chloro-5-fluorophenyl)carbamic acid.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Decomposition: In certain conditions, the carbamate may decompose, leading to the release of nitrogen and other byproducts.

These reactions are essential for understanding its behavior in biological systems and its potential modifications for enhanced activity.

Research indicates that (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester exhibits significant biological activity. The presence of halogen substituents often enhances the pharmacological properties of organic compounds. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes, potentially contributing to therapeutic effects against various conditions.

Computer-aided prediction models have been employed to analyze its biological activity spectrum, indicating potential applications in pharmacology and toxicology .

The synthesis of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester can be achieved through several methods:

  • Direct Esterification: Reacting (3-Chloro-5-fluorophenyl)carbamic acid with tert-butanol in the presence of an acid catalyst.
  • Carbamoylation: Treating 3-chloro-5-fluorophenol with phosgene followed by reaction with tert-butanol.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the esterification process.

These methods provide efficient routes to synthesize the compound with varying degrees of complexity and yield.

(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Investigating its use as a pesticide or herbicide due to its bioactive properties.
  • Chemical Research: Serving as a reagent in organic synthesis for creating more complex molecules.

The versatility of this compound makes it a valuable candidate for further exploration in various fields.

Interaction studies have highlighted the importance of understanding how (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities with specific receptors or enzymes.
  • In vitro Assays: To evaluate the efficacy and toxicity against different cell lines.

These studies are crucial for elucidating the mechanism of action and potential therapeutic applications of this compound .

Several compounds share structural similarities with (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester, including:

  • Phenylcarbamic Acid Derivatives: Such as (4-Fluorophenyl)-carbamic acid tert-butyl ester, which also exhibits bioactivity but differs in substituent effects on pharmacodynamics.
  • Aromatic Carbamates: Like phenyl carbamate, which lacks halogen substituents but serves as a baseline for comparing biological activity.
  • Chlorinated Aromatic Compounds: Such as 3-Chloroaniline derivatives that may exhibit similar reactivity but differ significantly in biological applications.

Comparison Table

Compound NameUnique FeaturesBiological Activity
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl esterHalogenated phenyl ringPotential enzyme inhibitor
(4-Fluorophenyl)-carbamic acid tert-butyl esterDifferent halogen positionVaries based on substitution
Phenyl carbamateNo halogen substituentsBaseline activity
3-Chloroaniline derivativesSimilar chlorinationVaries; often less selective

This comparison illustrates how (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester stands out due to its unique halogen positioning and potential biological activities, making it a compelling subject for further research and application development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.0618845 g/mol

Monoisotopic Mass

245.0618845 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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